molecular formula C10H6O B14270875 4-Phenylbut-1-en-3-yn-1-one CAS No. 138541-71-6

4-Phenylbut-1-en-3-yn-1-one

Cat. No.: B14270875
CAS No.: 138541-71-6
M. Wt: 142.15 g/mol
InChI Key: AOTPPEHJXBEIBD-UHFFFAOYSA-N
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Description

4-Phenylbut-1-en-3-yn-1-one is an organic compound with the molecular formula C10H6O. It is a member of the ynone family, characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylbut-1-en-3-yn-1-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acrolein in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction yields the desired ynone through a conjugate addition-elimination mechanism .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Phenylbut-1-en-3-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Addition Products: Formation of alcohols, amines, or ethers.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkenes or alkanes.

Scientific Research Applications

4-Phenylbut-1-en-3-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylbut-1-en-3-yn-1-one involves its interaction with molecular targets through its reactive triple bond and carbonyl group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and structures. The pathways involved may include nucleophilic addition, electrophilic addition, and cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylbut-1-en-3-yn-1-one is unique due to its specific structure, which combines a phenyl group, a triple bond, and a carbonyl group in a single molecule. This combination provides distinct reactivity and versatility in various chemical transformations, making it valuable in research and industrial applications .

Properties

CAS No.

138541-71-6

Molecular Formula

C10H6O

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C10H6O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7H

InChI Key

AOTPPEHJXBEIBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=C=O

Origin of Product

United States

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